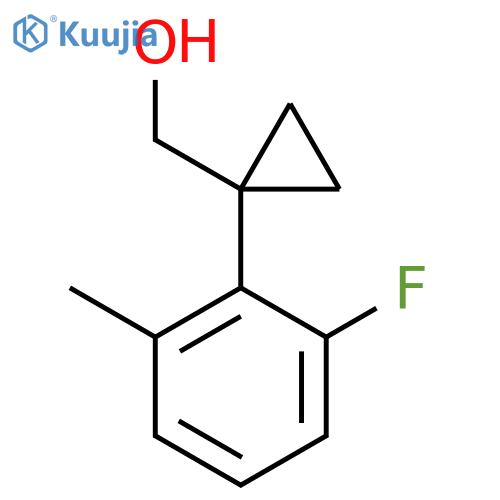Cas no 2229313-65-7 (1-(2-fluoro-6-methylphenyl)cyclopropylmethanol)

2229313-65-7 structure
商品名:1-(2-fluoro-6-methylphenyl)cyclopropylmethanol
1-(2-fluoro-6-methylphenyl)cyclopropylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(2-fluoro-6-methylphenyl)cyclopropylmethanol
- [1-(2-fluoro-6-methylphenyl)cyclopropyl]methanol
- 2229313-65-7
- EN300-1769690
-
- インチ: 1S/C11H13FO/c1-8-3-2-4-9(12)10(8)11(7-13)5-6-11/h2-4,13H,5-7H2,1H3
- InChIKey: UCRAMPKGQVEPFT-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(C)=C1C1(CO)CC1
計算された属性
- せいみつぶんしりょう: 180.095043196g/mol
- どういたいしつりょう: 180.095043196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
1-(2-fluoro-6-methylphenyl)cyclopropylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1769690-1.0g |
[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanol |
2229313-65-7 | 1g |
$1142.0 | 2023-06-03 | ||
| Enamine | EN300-1769690-0.25g |
[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanol |
2229313-65-7 | 0.25g |
$1051.0 | 2023-09-20 | ||
| Enamine | EN300-1769690-10g |
[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanol |
2229313-65-7 | 10g |
$4914.0 | 2023-09-20 | ||
| Enamine | EN300-1769690-5.0g |
[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanol |
2229313-65-7 | 5g |
$3313.0 | 2023-06-03 | ||
| Enamine | EN300-1769690-0.5g |
[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanol |
2229313-65-7 | 0.5g |
$1097.0 | 2023-09-20 | ||
| Enamine | EN300-1769690-2.5g |
[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanol |
2229313-65-7 | 2.5g |
$2240.0 | 2023-09-20 | ||
| Enamine | EN300-1769690-0.05g |
[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanol |
2229313-65-7 | 0.05g |
$959.0 | 2023-09-20 | ||
| Enamine | EN300-1769690-0.1g |
[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanol |
2229313-65-7 | 0.1g |
$1005.0 | 2023-09-20 | ||
| Enamine | EN300-1769690-1g |
[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanol |
2229313-65-7 | 1g |
$1142.0 | 2023-09-20 | ||
| Enamine | EN300-1769690-5g |
[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanol |
2229313-65-7 | 5g |
$3313.0 | 2023-09-20 |
1-(2-fluoro-6-methylphenyl)cyclopropylmethanol 関連文献
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
2229313-65-7 (1-(2-fluoro-6-methylphenyl)cyclopropylmethanol) 関連製品
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 503537-97-1(4-bromooct-1-ene)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量